

Application Notes and Protocols for In Vivo Studies with BI-0474

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Compound of Interest		
Compound Name:	BI-0474	
Cat. No.:	B15603615	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of **BI-0474**, a potent and irreversible covalent inhibitor of KRASG12C. The following sections detail the compound's activity, relevant experimental protocols, and associated signaling pathways.

Quantitative Data Summary

BI-0474 has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models. The key quantitative data from in vitro and in vivo studies are summarized below for easy reference and comparison.

Table 1: In Vitro Activity of BI-0474

Parameter	Cell Line / Assay	Value	Reference
IC50	KRASG12C::SOS1 Protein-Protein Interaction	7.0 nM	[1][2]
EC50	NCI-H358 Proliferation (KRASG12C mutant)	26 nM	[1][3][4]
EC50	GP2D Proliferation (KRASG12D mutant)	4,500 nM	[3][4]



Table 2: In Vivo Pharmacokinetic Parameters of BI-0474 in Mice

Parameter	Dose and Route	Value	Reference
Cmax	25 mg/kg, p.o.	2,360 nM	[3][4]
tmax	25 mg/kg, p.o.	2 h	[3][4]
Bioavailability (F%)	25 mg/kg, p.o.	23-24%	[3][4]
Clearance	1 mg/kg, i.v.	20% of liver blood flow	[3][4]
Volume of distribution (Vss)	1 mg/kg, i.v.	0.6 L/kg	[3][4]

Table 3: In Vivo Efficacy of BI-0474 in NCI-H358 Xenograft Model

Dosing Regimen (i.p.)	Endpoint	Result	Reference
40 mg/kg, once weekly	Tumor Growth Inhibition (TGI)	68%	[3][5]
40 mg/kg, twice weekly (2 consecutive days)	Tumor Growth Inhibition (TGI)	98%	[3][5]
40 mg/kg, daily for 3 days	Pharmacodynamic Markers	Reduction in RAS- GTP and p-ERK levels	[3][4]
40 mg/kg, daily for 3 days	Target Occupancy	Reduction of unmodified KRASG12C	[3][4]
40 mg/kg, daily for 3 days	Apoptosis	Induction of programmed cell death	[1][3][4]

Signaling Pathway

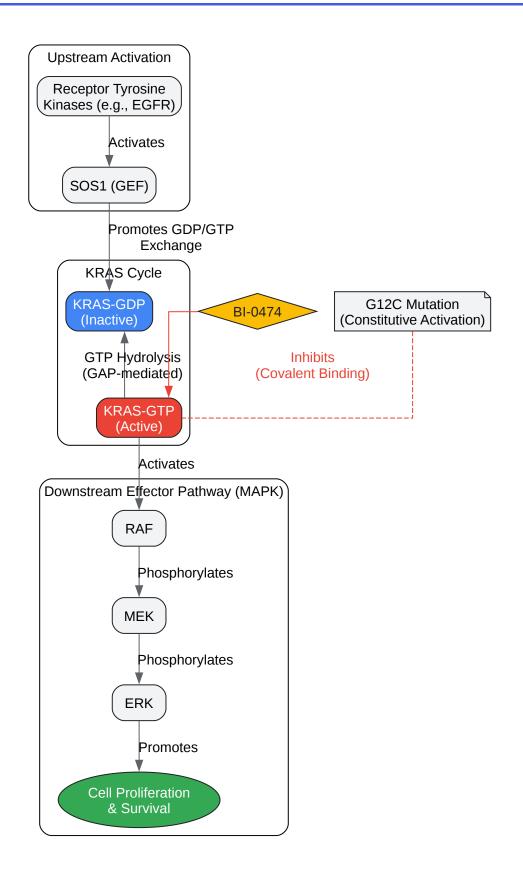


Methodological & Application

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BI-0474 is a targeted inhibitor of the KRASG12C mutant protein. KRAS is a central node in intracellular signaling, primarily activating the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival.[3][4] The G12C mutation leads to constitutive activation of KRAS. **BI-0474** covalently binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling.[3][6]





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Caption: KRASG12C signaling pathway and the mechanism of inhibition by BI-0474.



Experimental Protocols

The following are detailed protocols for in vivo experiments using **BI-0474**, based on publicly available information. These protocols are intended as a guide and may require optimization for specific experimental conditions.

NCI-H358 Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using the NCI-H358 human non-small cell lung cancer cell line, which harbors the KRASG12C mutation.

- Cell Culture:
 - Culture NCI-H358 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
 - Harvest cells during the logarithmic growth phase for implantation.
- Animal Model:
 - Use immunodeficient mice, such as NMRI nude mice.[1]
 - Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ NCI-H358 cells, resuspended in a suitable medium/matrix (e.g., Matrigel), into the flank of each mouse.
 - Monitor tumor growth regularly using calipers.
 - Initiate treatment when tumors reach a volume of approximately 100-200 mm³.

Preparation and Administration of BI-0474

Proper formulation is critical for achieving the desired exposure in vivo.

- Formulation for Intraperitoneal (i.p.) Injection:
 - Prepare a stock solution of BI-0474 in 100% DMSO.

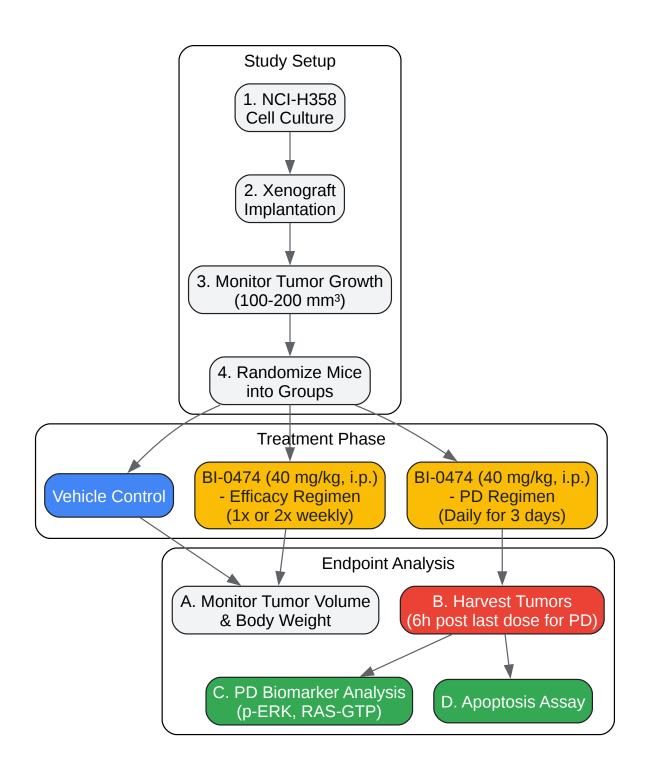


- To prepare the final dosing solution, sequentially add the following co-solvents with thorough mixing after each addition:
 - 10% DMSO (from stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline[1]
- The final concentration should be calculated based on the desired dose (e.g., 40 mg/kg) and the average weight of the mice. A final concentration of 2.5 mg/mL in this vehicle has been reported to be a clear solution.[1]
- It is recommended to prepare this working solution fresh on the day of use.[1]
- Administration:
 - Administer the prepared **BI-0474** solution via intraperitoneal injection.
 - The volume of injection should be adjusted based on the individual mouse's body weight.

In Vivo Efficacy and Pharmacodynamic Study Workflow

This workflow outlines the steps for assessing the anti-tumor efficacy and pharmacodynamic effects of **BI-0474**.





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Caption: General experimental workflow for in vivo efficacy and PD studies of BI-0474.



- Efficacy Assessment:
 - Dose animals according to the selected regimen (e.g., 40 mg/kg once or twice weekly).[3]
 [5]
 - Measure tumor volumes with calipers two to three times per week.
 - Monitor the body weight of the animals as an indicator of toxicity.[4][7]
 - The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.
- Pharmacodynamic (PD) Biomarker Analysis:
 - For PD studies, dose animals with BI-0474 at 40 mg/kg daily for three consecutive days.
 [1][3][4]
 - Euthanize animals at a specified time point after the last dose (e.g., 6 hours) to collect tumor tissue.[3][4]
 - Analyze tumor lysates for levels of RAS-GTP (active KRAS) and phosphorylated ERK (p-ERK) using methods such as Western blot or ELISA to confirm target engagement and pathway inhibition.[3][4]
 - Target occupancy (TO) can be assessed by measuring the levels of unmodified KRASG12C protein, for instance by mass spectrometry.[3][4]
 - Induction of apoptosis in tumor tissue can be evaluated by techniques like TUNEL staining or analysis of cleaved caspase-3.[3][4]

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